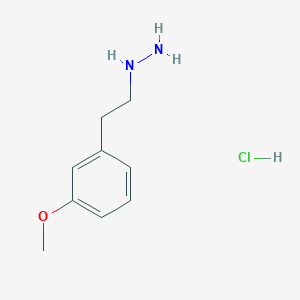
1-(3-Methoxyphenethyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H15N2OCl. It is a hydrazine derivative, characterized by the presence of a methoxy group attached to a phenethyl structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenethyl)hydrazine hydrochloride typically involves the reaction of 3-methoxyphenethylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification Steps: Including recrystallization and filtration to obtain a pure product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methoxyphenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Simpler hydrazine derivatives.
Substitution Products: Various substituted phenethyl derivatives.
Applications De Recherche Scientifique
1-(3-Methoxyphenethyl)hydrazine hydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The methoxy group enhances its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methoxyphenethyl)hydrazine hydrochloride
- 1-(4-Methoxyphenethyl)hydrazine hydrochloride
- 3-Methoxyphenylhydrazine hydrochloride
Uniqueness
1-(3-Methoxyphenethyl)hydrazine hydrochloride is unique due to the position of the methoxy group on the phenethyl structure, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, reaction rates, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
93457-54-6 |
|---|---|
Formule moléculaire |
C9H16Cl2N2O |
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-4-2-3-8(7-9)5-6-11-10;;/h2-4,7,11H,5-6,10H2,1H3;2*1H |
Clé InChI |
RGOQSIOZJGRSMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CCNN.Cl |
SMILES canonique |
COC1=CC=CC(=C1)CCNN.Cl.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















